4-[5-Chloro-4-(4-chlorobenzenesulfonyl)-1,3-thiazol-2-yl]morpholine
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Overview
Description
4-[5-Chloro-4-(4-chlorobenzenesulfonyl)-1,3-thiazol-2-yl]morpholine is a complex organic compound that features a morpholine ring attached to a thiazole ring, which is further substituted with chlorobenzenesulfonyl and chlorine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-Chloro-4-(4-chlorobenzenesulfonyl)-1,3-thiazol-2-yl]morpholine typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with a thiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[5-Chloro-4-(4-chlorobenzenesulfonyl)-1,3-thiazol-2-yl]morpholine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, substitution reactions may yield various substituted thiazole derivatives, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
4-[5-Chloro-4-(4-chlorobenzenesulfonyl)-1,3-thiazol-2-yl]morpholine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[5-Chloro-4-(4-chlorobenzenesulfonyl)-1,3-thiazol-2-yl]morpholine involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The thiazole ring may also participate in π-π stacking interactions with aromatic residues, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
4-Chlorobenzylsulfonyl chloride: Similar structure but with a benzyl group instead of a thiazole ring.
4-Bromobenzenesulfonyl chloride: Similar sulfonyl chloride functionality but with a bromine atom.
Uniqueness
4-[5-Chloro-4-(4-chlorobenzenesulfonyl)-1,3-thiazol-2-yl]morpholine is unique due to the combination of its morpholine and thiazole rings, along with the specific substitution pattern. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C13H12Cl2N2O3S2 |
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Molecular Weight |
379.3 g/mol |
IUPAC Name |
4-[5-chloro-4-(4-chlorophenyl)sulfonyl-1,3-thiazol-2-yl]morpholine |
InChI |
InChI=1S/C13H12Cl2N2O3S2/c14-9-1-3-10(4-2-9)22(18,19)12-11(15)21-13(16-12)17-5-7-20-8-6-17/h1-4H,5-8H2 |
InChI Key |
ROJMMDIZLNWAPU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=C(S2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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